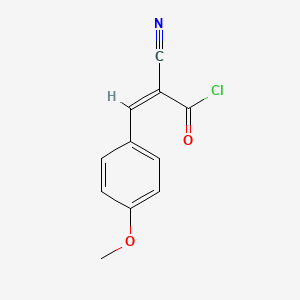
(2Z)-2-cyano-3-(4-méthoxyphényl)prop-2-énoyl chlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride: is an organic compound characterized by the presence of a cyano group, a methoxyphenyl group, and an enoyl chloride moiety
Applications De Recherche Scientifique
Chemistry: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .
Industry: In the industrial sector, (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
Target of Action
Related compounds have been shown to interact withSignal Transducer and Activator of Transcription 3 (STAT3) .
Mode of Action
It’s known that related compounds can inhibit the activation of stat3, thereby reducing pro-inflammatory responses .
Biochemical Pathways
The compound is involved in the 1,3-Dipolar Cycloaddition reaction, which is an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .
Result of Action
The result of the action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields . These compounds have been found to exhibit a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory activities .
Action Environment
The action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride can be influenced by various environmental factors. For instance, the 1,3-Dipolar Cycloaddition reaction is performed in boiling ethanol . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid. This intermediate is then treated with thionyl chloride to yield the desired (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride .
Industrial Production Methods: In an industrial setting, the production of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The enoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Cycloaddition reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Cycloaddition reactions: Nitrones and other 1,3-dipoles are used, often under thermal or catalytic conditions.
Major Products Formed:
Amides and esters: Formed through nucleophilic substitution reactions.
Isoxazolidines: Formed through 1,3-dipolar cycloaddition reactions.
Comparaison Avec Des Composés Similaires
(2Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enoyl chloride: Similar structure but with a nitrophenyl group instead of a cyano group.
Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: A related compound used in cycloaddition reactions.
Uniqueness: (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for forming a wide range of derivatives with diverse applications in chemistry, biology, and industry .
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-8(3-5-10)6-9(7-13)11(12)14/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSAZHVTRXUECQ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














